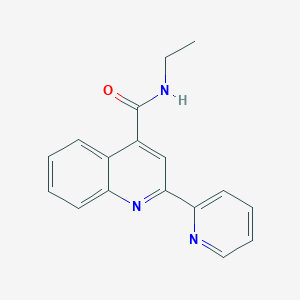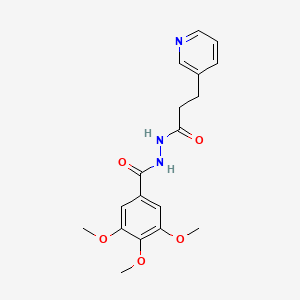
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, also known as EPCA-2, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
Wirkmechanismus
The mechanism of action of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. Specifically, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival and proliferation. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to inhibit the expression of various genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have anti-inflammatory effects. Specifically, this compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its specificity. This compound has been shown to selectively target cancer cells, while leaving normal cells unharmed. Additionally, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide has been shown to have low toxicity, which could potentially make it a safer alternative to traditional chemotherapy drugs. However, one limitation of using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments is its solubility. This compound has low solubility in water, which could potentially limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide. One area of research could be to further elucidate the mechanism of action of this compound. Additionally, researchers could investigate the potential use of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in combination with other anti-cancer drugs to enhance its effectiveness. Another potential area of research could be to investigate the use of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in the treatment of other diseases, such as neurodegenerative diseases. Finally, researchers could investigate ways to improve the solubility of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, which could potentially increase its effectiveness in certain experiments.
Conclusion
In conclusion, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, or N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide, is a small molecule that has potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising tool for studying various biological processes. While there are limitations to using N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide in lab experiments, its specificity and low toxicity make it a promising candidate for further research.
Synthesemethoden
The synthesis of N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide involves a multi-step process that begins with the reaction of 2-acetylpyridine with ethyl chloroformate to form a key intermediate. This intermediate is then reacted with 2-aminobenzoic acid to form the final product, N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-ethyl-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-18-17(21)13-11-16(15-9-5-6-10-19-15)20-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNXFBCUKVGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(pyridin-2-YL)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)
